(2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide
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Overview
Description
(2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a unique structure combining an indoline moiety, a furan ring, and an acrylamide group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through a cyclization reaction of an appropriate precursor.
Acetylation: The indoline is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Acrylamide Group: The acrylamide group is introduced through a reaction between an acrylamide precursor and the acetylated indoline.
Coupling with Furan Ring: The final step involves coupling the furan ring to the acrylamide group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The indoline and furan moieties may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-acetylindolin-6-yl)acrylamide: Lacks the furan ring, which may affect its biological activity.
(E)-N-(1-acetylindolin-6-yl)-3-(thiophen-3-yl)acrylamide: Contains a thiophene ring instead of a furan ring, potentially altering its chemical properties.
Uniqueness
(2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide is unique due to the combination of the indoline, furan, and acrylamide groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(furan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)19-8-6-14-3-4-15(10-16(14)19)18-17(21)5-2-13-7-9-22-11-13/h2-5,7,9-11H,6,8H2,1H3,(H,18,21)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJZVCMLCSYIQH-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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